molecular formula C10H11ClN2O B1621621 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one CAS No. 339100-95-7

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B1621621
CAS No.: 339100-95-7
M. Wt: 210.66 g/mol
InChI Key: FDKCNYDPODUNGI-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an azetidinone ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 3,3-dimethylazetidin-2-one as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).

    Catalysts and Reagents: Palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine (PPh3) are often employed to facilitate the coupling reactions.

    Procedure: The reaction mixture is typically heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol). Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler compound with a similar pyridine ring structure but lacking the azetidinone moiety.

    3,3-Dimethylazetidin-2-one: A compound with a similar azetidinone ring structure but lacking the pyridine ring.

    1-(2-Bromopyridin-3-yl)-3,3-dimethylazetidin-2-one: A similar compound where the chlorine atom is replaced with a bromine atom.

Uniqueness

1-(2-Chloropyridin-3-yl)-3,3-dimethylazetidin-2-one is unique due to the combination of the pyridine and azetidinone rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)7-4-3-5-12-8(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKCNYDPODUNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(N=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363361
Record name 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339100-95-7
Record name 1-(2-chloropyridin-3-yl)-3,3-dimethylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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